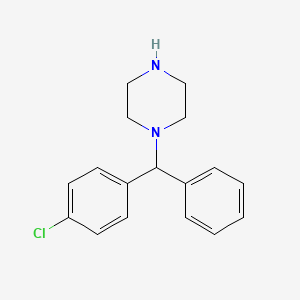
1-(4-Chlorobenzhydryl)pipérazine
Vue d'ensemble
Description
1-(4-Chlorobenzhydryl)piperazine is a chemical compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 g/mol . It is also known by other names such as N-(p-Chlorobenzhydryl)-piperazine and Norchlorcyclizine . This compound is an inactive metabolite of meclizine and chlorcyclizine and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .
Applications De Recherche Scientifique
1-(4-Chlorobenzhydryl)piperazine has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 1-(4-Chlorobenzhydryl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-(4-Chlorobenzhydryl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis .
Biochemical Pathways
The primary biochemical pathway affected by 1-(4-Chlorobenzhydryl)piperazine is the GABAergic pathway . By acting as an agonist at GABA receptors, it enhances the effect of GABA, leading to increased inhibitory effects within the central nervous system .
Pharmacokinetics
It is known that the compound is solid at room temperature , which could influence its absorption and distribution characteristics
Result of Action
The molecular and cellular effects of 1-(4-Chlorobenzhydryl)piperazine’s action primarily involve the induction of inhibitory effects within the central nervous system due to its action on GABA receptors . This can result in flaccid paralysis . In addition, it has been found to have cytotoxic effects on cancer cells .
Action Environment
The action, efficacy, and stability of 1-(4-Chlorobenzhydryl)piperazine can be influenced by various environmental factors. For instance, the compound is chemically stable under standard ambient conditions (room temperature) .
Analyse Biochimique
Biochemical Properties
1-(4-Chlorobenzhydryl)piperazine has been used in the synthesis of voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, anticancer agents, and antihistamines
Cellular Effects
It has been used in the synthesis of anticancer agents , suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism in cancer cells.
Molecular Mechanism
It has been used in the synthesis of Nav1.7 inhibitors , suggesting potential binding interactions with this sodium channel
Méthodes De Préparation
1-(4-Chlorobenzhydryl)piperazine can be synthesized through a reaction involving piperazine and 4-chlorobenzhydryl chloride. The process involves mixing piperazine with 4-chlorobenzhydryl chloride in the presence of a solvent such as toluene and a catalyst like potassium iodide (KI). The mixture is heated to 80°C and maintained at this temperature for a period of 2 hours, followed by refluxing for 12 hours . The reaction mixture is then cooled, and the product is isolated through filtration and washing with solvents like methylene dichloride (MDC) and toluene .
Analyse Des Réactions Chimiques
1-(4-Chlorobenzhydryl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with benzoyl chlorides to form derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions: Reagents such as potassium iodide (KI) and solvents like toluene and methylene dichloride (MDC) are commonly used in its reactions.
Major Products: The major products formed from these reactions include various substituted benzoyl derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzhydryl)piperazine can be compared with other similar compounds such as:
Meclizine: An antihistamine used to treat motion sickness and vertigo.
Chlorcyclizine: Another antihistamine with similar uses as meclizine.
Hydroxyzine: An antihistamine used to treat anxiety and allergies.
Cetirizine: A widely used antihistamine for allergy relief.
The uniqueness of 1-(4-Chlorobenzhydryl)piperazine lies in its role as an inactive metabolite and its use in the synthesis of various pharmaceutical agents and research compounds .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBSZSTDQSMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride) | |
| Record name | Norchlorcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00891490 | |
| Record name | Norchlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-26-4 | |
| Record name | Norchlorcyclizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norchlorcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norchlorcyclizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norchlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorobenzhydryl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCHLORCYCLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for 1-(4-chlorobenzhydryl)piperazine derivatives?
A1: Research indicates that 1-(4-chlorobenzhydryl)piperazine derivatives demonstrate a range of biological activities, including:
- Anti-cancer activity: Studies have shown that these derivatives exhibit significant cell growth inhibitory activity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. []
- Anti-bradykinin effects: Derivatives incorporating 1-(4-chlorobenzhydryl)piperazine have shown potential as anti-bradykinin agents, effectively inhibiting bradykinin-induced smooth muscle contraction. []
- Antihistamine activity: Some derivatives demonstrate both antihistamine activity and the ability to inhibit histamine release from mast cells. This suggests potential applications in treating allergic diseases and hypersensitivity reactions. []
Q2: How does the structure of 1-(4-chlorobenzhydryl)piperazine derivatives influence their biological activity?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 1-(4-chlorobenzhydryl)piperazine scaffold can significantly impact biological activity.
- Substitutions on the benzoyl group: Introducing various substituents on the benzoyl moiety of 1-(4-chlorobenzhydryl)piperazine significantly influences cytotoxicity against different cancer cell lines. []
- Iminodiacetamide derivatives: Linking iminodiacetamide moieties to the 1-(4-chlorobenzhydryl)piperazine core resulted in compounds with varying degrees of antihistamine and histamine release inhibitory activities. []
Q3: What analytical techniques are commonly employed to characterize and study 1-(4-chlorobenzhydryl)piperazine derivatives?
A3: Several analytical techniques are used to characterize and quantify these compounds:
- Spectroscopic methods: Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for structural confirmation. [, ]
- High-performance liquid chromatography (HPLC): HPLC, particularly with chiral stationary phases, is valuable for separating and analyzing enantiomers of 1-(4-chlorobenzhydryl)piperazine derivatives. This is crucial for understanding the relationship between chirality and biological activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
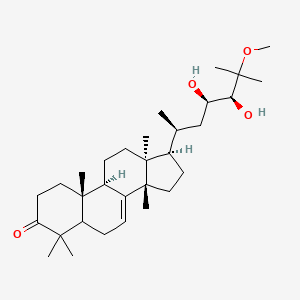


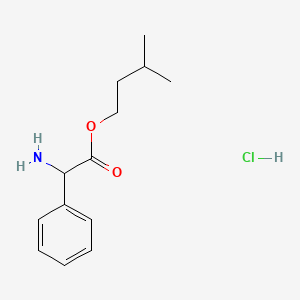
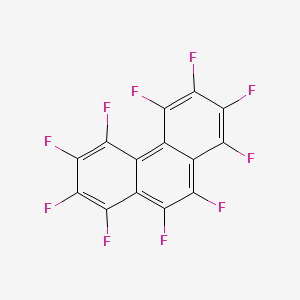
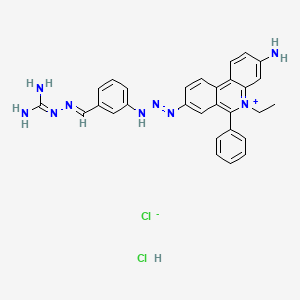
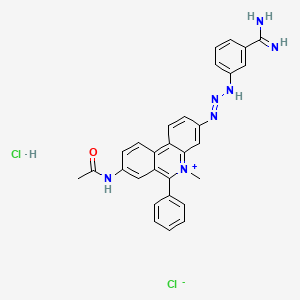
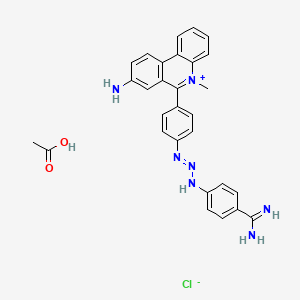
![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)

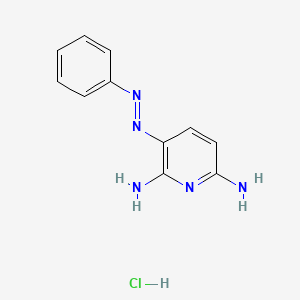
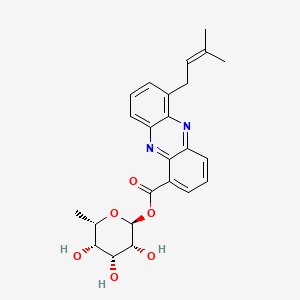
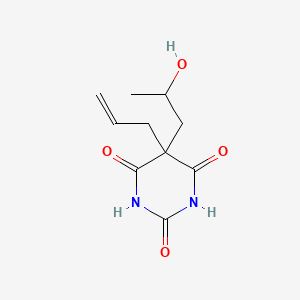
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
